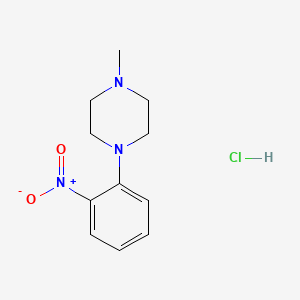
1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 1-position and a nitrophenyl group at the 4-position of the piperazine ring, with the nitrophenyl group being substituted at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
The synthesis of 1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride typically involves the reaction of 1-methylpiperazine with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and organic solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted piperazines.
科学的研究の応用
1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride can be compared with other similar compounds, such as:
1-methyl-4-(4-nitrophenyl)piperazine: This compound has the nitrophenyl group at the 4-position instead of the 2-position, which can result in different chemical and biological properties.
3-methyl-1-(2-nitrophenyl)piperazine: This compound has the methyl group at the 3-position, which can also affect its reactivity and interactions.
特性
IUPAC Name |
1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16;/h2-5H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUDTZMFRQRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














